4-Desacetyl Vinblastine
Overview
Description
4-Desacetyl Vinblastine is a derivative of vinblastine, a well-known vinca alkaloid. Vinca alkaloids are a class of compounds derived from the Madagascar periwinkle plant (Catharanthus roseus). These compounds are widely recognized for their potent antitumor properties and are used in the treatment of various cancers, including breast cancer, testicular cancer, and lymphomas .
Preparation Methods
4-Desacetyl Vinblastine can be synthesized through several routes. One common method involves the selective hydrolysis of the 17-O-acetyl group of vinblastine using a phosphate buffer in methanol, yielding desacetylvinblastine in high yield . Another approach involves the deacetylation of vinblastine at position 17, followed by hydrogenolysis of the hydrazide to form the 16-amide function . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-Desacetyl Vinblastine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as amines or thiols, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of desacetylvinblastine N-oxide, while reduction can yield desacetylvinblastine alcohol derivatives.
Scientific Research Applications
4-Desacetyl Vinblastine has a wide range of scientific research applications:
Mechanism of Action
4-Desacetyl Vinblastine exerts its effects primarily through the inhibition of microtubule polymerization. It binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death . This mechanism is similar to that of vinblastine, but desacetylvinblastine has been shown to have unique vascular disrupting properties, promoting the internalization of vascular endothelial cadherin and increasing endothelial cell permeability .
Comparison with Similar Compounds
4-Desacetyl Vinblastine is structurally similar to other vinca alkaloids such as vinblastine and vincristine. it differs in its specific functional groups and biological activity:
Vinblastine: Contains a methyl group on the indole nitrogen of the vindoline skeleton.
Vincristine: Contains a formyl group on the indole nitrogen of the vindoline skeleton.
This compound is unique in its ability to disrupt tumor vasculature, making it a promising candidate for the development of new anticancer therapies .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and medicine. Its unique chemical properties and mechanism of action make it a valuable tool for the development of new therapeutic agents and the study of microtubule dynamics.
Properties
IUPAC Name |
methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3/t26-,35+,36-,37-,40+,41-,42?,43+,44+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPLJNOPCLANR-SAYSVMKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19694-26-9 (sulfate[1:1] salt) | |
Record name | 4-Desacetylvinblastine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
768.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3352-69-0 | |
Record name | 4-Desacetylvinblastine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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